Product packaging for 2,2-Difluoro-hexadecanoic acid(Cat. No.:)

2,2-Difluoro-hexadecanoic acid

Cat. No.: B13582763
M. Wt: 292.40 g/mol
InChI Key: HGVDJVRXKWKSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-hexadecanoic acid, with the molecular formula C16H30F2O2 , is a synthetically modified saturated fatty acid designed for advanced research applications. This specialized compound is a fluorinated analog of the common long-chain fatty acid, hexadecanoic acid (more widely known as palmitic acid) . The strategic substitution of two fluorine atoms at the alpha-carbon position introduces significant electronic and steric alterations, which profoundly impact the molecule's properties compared to its native counterpart. This modification makes it a valuable tool for probing biochemical pathways and metabolic processes. Researchers can utilize this compound to investigate the mechanism of action of enzymes involved in fatty acid metabolism, such as dehydrogenases and synthases, where the alpha-carbon is often a critical site of interaction . Its primary research applications include serving as a stable probe in metabolic studies, investigating enzyme kinetics and inhibition, and studying the structure-activity relationships of lipids in model membranes. The presence of the fluorine atoms can alter the molecule's acidity, metabolic stability, and binding affinity, allowing scientists to explore and manipulate biological systems in a unique way. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30F2O2 B13582763 2,2-Difluoro-hexadecanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30F2O2

Molecular Weight

292.40 g/mol

IUPAC Name

2,2-difluorohexadecanoic acid

InChI

InChI=1S/C16H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20)

InChI Key

HGVDJVRXKWKSJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,2 Difluoro Hexadecanoic Acid

Strategic Approaches for the Stereoselective Introduction of Gem-Difluoromethylene Units

The stereoselective synthesis of molecules containing a gem-difluoromethylene group adjacent to a stereocenter, as is the case in chiral derivatives of 2,2-difluoro-hexadecanoic acid, presents a significant synthetic challenge. The development of methods to control the absolute stereochemistry at the α-carbon is crucial for understanding the biological activity of such compounds.

Development of Novel Fluorination Reagents and Protocols

The direct difluorination of a carboxylic acid or its derivatives at the α-position is a common strategy. A variety of fluorinating reagents have been developed for this purpose, ranging from nucleophilic to electrophilic sources of fluorine. While the synthesis of this compound itself is not extensively detailed in the literature, methodologies applied to other long-chain fatty acids and related molecules can be adapted.

One established method for introducing a gem-difluoro unit involves the halofluorination of a 1,3-dithiane (B146892) derivative of the corresponding aldehyde. For instance, a synthetic approach to gem-difluoro fatty acids has utilized the conversion of a 1,3-dithiane system to a gem-difluoro group. nih.gov This strategy could be applied to a precursor of hexadecanoic acid.

Modern fluorination chemistry offers a range of reagents with improved safety and selectivity profiles. Electrophilic fluorinating reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of enolates and other nucleophilic species. nih.govnih.gov Chiral versions of these reagents or the use of chiral auxiliaries can facilitate enantioselective fluorination. For example, chiral non-racemic fluorinating agents based on a substituted 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton have been developed for enantioselective electrophilic fluorination. google.com

Table 1: Selected Electrophilic Fluorinating Reagents

Reagent NameAbbreviationKey Features
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Commercially available, powerful electrophilic fluorine source.
N-FluorobenzenesulfonimideNFSICrystalline solid, easier to handle than gaseous fluorine.
Chiral N-Fluoro-sultams-Early examples of chiral electrophilic fluorinating reagents.
Chiral DABCO-based reagents-Designed for enantioselective electrophilic fluorination. google.com

Asymmetric Synthesis and Enantiomeric Purity Assessment

Achieving high enantioselectivity in the synthesis of chiral this compound derivatives requires sophisticated asymmetric strategies. While direct asymmetric fluorination is one approach, another involves the use of chiral auxiliaries or catalysts to control stereochemistry during carbon-carbon bond formation.

For example, biomimetic enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives has been used to synthesize β,β-difluoro-α-amino acid derivatives with high enantioselectivity. researchgate.netnih.gov This type of strategy could potentially be adapted for the synthesis of chiral α-substituted-2,2-difluoro-hexadecanoic acids.

The assessment of enantiomeric purity is a critical step in asymmetric synthesis. The most common method for determining the enantiomeric excess (ee) of a chiral compound is through chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase. For this compound and its derivatives, the carboxylic acid would likely need to be converted to a more volatile ester or amide for GC analysis. Chiral HPLC can often be performed directly on the acid or its simple derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be employed to determine enantiomeric purity.

Radiochemical Synthesis for Positron Emission Tomography (PET) Tracer Research

PET imaging is a powerful non-invasive technique for studying biological processes in vivo. Fatty acids labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t₁/₂ = 109.8 min) are valuable tools for investigating fatty acid metabolism in various organs, particularly the heart and tumors. nih.govnih.govfrontiersin.org

Methods for Incorporating Fluorine-18 Isotopes

The introduction of ¹⁸F into a molecule is typically achieved through nucleophilic substitution using [¹⁸F]fluoride, which is produced in a cyclotron. acs.org The synthesis of ¹⁸F-labeled fatty acids often involves the displacement of a good leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride.

A relevant example is the synthesis of 6,6,16- and 7,7,16-trifluorohexadecanoic acids, where the terminal fluorine was introduced as ¹⁸F. nih.gov In this case, the ¹⁸F was introduced via fluoride (B91410) ion displacement of a trifluoromethanesulfonate (B1224126) in the penultimate step of the synthesis. nih.gov A similar strategy could be envisioned for the synthesis of [¹⁸F]-2,2-difluoro-hexadecanoic acid, where a suitable precursor bearing a leaving group at a different position on the fatty acid chain would be required.

Precursor Design and Radiolabeling Efficiency

The design of the precursor molecule is critical for a successful radiolabeling reaction. The precursor must be stable under the reaction conditions and the leaving group must be positioned to allow for efficient nucleophilic attack by [¹⁸F]fluoride. For labeling this compound with ¹⁸F at a position other than the 2-position, a precursor with a leaving group at the desired carbon would be synthesized.

The radiochemical yield (RCY) is a key parameter in the synthesis of PET tracers and is dependent on several factors, including the reactivity of the precursor, the reaction conditions (temperature, solvent, catalyst), and the purification method. The synthesis of ¹⁸F-labeled trifluorohexadecanoic acids proceeded with radiochemical yields of 3-34% (decay corrected), with a total synthesis and purification time of 90 minutes. nih.gov Automated synthesis modules are often employed to handle the high radioactivity and to ensure reproducibility.

Table 2: Key Considerations for ¹⁸F-Radiolabeling of Fatty Acids

ParameterDescription
Precursor Must contain a good leaving group (e.g., tosylate, mesylate, triflate) at the desired labeling position.
¹⁸F Source Typically [¹⁸F]fluoride produced from a cyclotron.
Reaction Conditions High temperature, aprotic solvent, and often a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
Radiochemical Yield (RCY) The percentage of initial radioactivity that is incorporated into the final product.
Molar Activity The ratio of radioactivity to the total mass of the labeled compound.
Purification Typically achieved using HPLC to separate the labeled product from unreacted precursor and byproducts.

Derivatization for Fluorescent and Isotopic Labeling in Cellular and In Vitro Systems

To study the cellular uptake, trafficking, and metabolism of this compound, it can be derivatized with fluorescent tags or stable isotopes.

Fluorescently labeled fatty acids are powerful tools for visualizing their distribution and dynamics within living cells using fluorescence microscopy. A common strategy is to attach a fluorescent dye, such as BODIPY (boron-dipyrromethene), to the fatty acid. For example, BODIPY-C12 is a commercially available fluorescent fatty acid that has been used to stain peroxisomes in live mammalian cells. nih.govresearchgate.net this compound could be similarly derivatized by coupling its carboxylic acid group to an amine-functionalized fluorophore.

Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). isotope.com These labeled compounds can be traced and quantified in biological systems using mass spectrometry or NMR spectroscopy. For instance, deuterated palmitic acids have been synthesized to study the mechanisms of fatty acid desaturases. nih.gov A deuterated version of this compound could be synthesized using deuterated starting materials and used in metabolic studies to distinguish it from its endogenous, unlabeled counterparts. nih.govrsc.org

Table 3: Common Labels for Fatty Acid Derivatization

Label TypeExampleApplication
Fluorescent BODIPY, Fluorescein, RhodamineLive cell imaging, fluorescence microscopy. nih.govnih.gov
Isotopic (Stable) Deuterium (²H), Carbon-13 (¹³C)Mass spectrometry-based metabolic tracing, NMR studies. isotope.comisotope.com

Conjugation Strategies for Fluorophores (e.g., BODIPY analogs)

The covalent attachment of fluorescent dyes, or fluorophores, to this compound allows for its visualization in biological systems using fluorescence microscopy. Boron-dipyrromethene (BODIPY) analogs are a class of fluorophores widely used for this purpose due to their excellent photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and sharp emission peaks. nih.govmdpi.com

The most common strategy for conjugating a fatty acid like this compound to a BODIPY dye involves the formation of a stable amide bond. This requires a BODIPY derivative that has been functionalized with an amine group (e.g., BODIPY-8-ethylenediamine) and the activation of the carboxylic acid group on the fatty acid. nih.gov

The reaction typically proceeds via carbodiimide-mediated coupling. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), are used to activate the carboxyl group of this compound. nih.gov This creates a highly reactive intermediate that readily reacts with the primary amine on the BODIPY moiety to form a stable amide linkage. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) or dimethylformamide (DMF). nih.gov

A representative reaction scheme is detailed below:

Activation: The carboxylic acid of this compound is reacted with EDC and HOBt to form an active ester intermediate.

Coupling: The amine-functionalized BODIPY analog is added to the reaction mixture. The nucleophilic amine attacks the activated carbonyl carbon, displacing the HOBt and forming the final BODIPY-fatty acid conjugate.

Purification: The final product is purified from unreacted starting materials and byproducts using chromatographic techniques, such as column chromatography.

This methodology has been successfully applied to conjugate BODIPY to other long-chain fatty acids like palmitic acid and stearic acid, demonstrating its feasibility for this compound. nih.govacs.org

Table 1: Key Reagents and Conditions for BODIPY Conjugation to Fatty Acids
ComponentFunctionExampleTypical Solvent
Fatty AcidSubstrateThis compoundDichloromethane (DCM)
FluorophoreReporter MoleculeBODIPY-ethylenediamineDichloromethane (DCM)
Coupling AgentActivates Carboxylic AcidEDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)Dichloromethane (DCM)
AdditiveImproves Efficiency, Reduces Side ReactionsHOBt (Hydroxybenzotriazole)Dichloromethane (DCM)
BaseNeutralizes Acid ByproductsN-methylmorpholine or Triethylamine (TEA)Dichloromethane (DCM)

Stable Isotope Labeling for Metabolomics Research (e.g., Deuterium, Carbon-13)

Stable isotope labeling is an indispensable tool in metabolomics for tracing the metabolic fate of molecules in vivo or in cell culture. nih.gov By replacing certain atoms in this compound with their heavier, non-radioactive isotopes, such as deuterium (²H or D) for hydrogen or carbon-13 (¹³C) for carbon, the molecule can be distinguished from its naturally occurring (unlabeled) counterparts by mass spectrometry. mdpi.com This allows for the precise measurement of its uptake, transport, and conversion into other metabolites. nih.govnih.gov

Deuterium (²H) Labeling: Deuterium labeling can be achieved through several synthetic routes. One common method involves the reduction of an unsaturated precursor using deuterium gas (D₂) with a suitable catalyst, such as Lindlar's catalyst for alkynes or Wilkinson's catalyst for alkenes. researchgate.net Another approach is H-D exchange, where protons on the carbon backbone are replaced with deuterium atoms by treating the fatty acid or a synthetic intermediate with a deuterium source like heavy water (D₂O) under specific catalytic conditions (e.g., using a palladium on carbon catalyst). nih.gov For this compound, deuterium atoms are typically introduced into the long alkyl chain, away from the fluorine atoms and the carboxylic acid group, to avoid interfering with its characteristic chemical properties. The use of deuterium-labeled fatty acids allows for the estimation of metabolic pathways such as fatty acid oxidation by tracking the appearance of deuterium in the body water pool. nih.gov

Carbon-13 (¹³C) Labeling: Carbon-13 labeling provides a robust method for tracing the carbon backbone of this compound through metabolic pathways. nih.gov The synthesis of ¹³C-labeled fatty acids typically involves starting with a simple, commercially available ¹³C-labeled precursor (e.g., ¹³C-labeled alkyl halides or [¹³C]carbon dioxide) and building the fatty acid chain through a series of organic reactions. For instance, a uniformly labeled fatty acid (where all carbon atoms are ¹³C) can be synthesized for use in techniques like Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC), which allows for the global screening of lipid-protein interactions and modifications. nih.govresearchgate.net Alternatively, position-specific labeling can be used to investigate particular enzymatic reactions. The incorporation of ¹³C from labeled this compound into downstream metabolites, such as complex lipids or intermediates of the TCA cycle, can be precisely quantified using high-resolution mass spectrometry. nih.gov

Table 2: Common Stable Isotopes and Their Application in Metabolomics
IsotopeLabeling MethodAnalytical TechniqueResearch Application
Deuterium (²H)Catalytic deuteration, H-D exchange with D₂OGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)Measuring fatty acid oxidation, whole-body lipid turnover
Carbon-13 (¹³C)Synthesis from ¹³C-labeled precursorsLC-MS, Nuclear Magnetic Resonance (NMR) SpectroscopyTracing carbon flux through metabolic pathways (e.g., TCA cycle, complex lipid synthesis)

Metabolic and Enzymatic Interrogations of 2,2 Difluoro Hexadecanoic Acid Analogs

Elucidation of Altered Fatty Acid Beta-Oxidation Pathways

The introduction of a gem-difluoro group at the C-2 position of hexadecanoic acid is predicted to profoundly disrupt the canonical beta-oxidation spiral. This metabolic pathway, essential for energy production from fatty acids, proceeds through a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.

Mechanistic Studies of Enzymatic Blockade by Difluoromethylene Groups

The initial step of beta-oxidation is catalyzed by acyl-CoA dehydrogenase, which introduces a double bond between the alpha (C-2) and beta (C-3) carbons. The presence of two fluorine atoms on the alpha-carbon in 2,2-Difluoro-hexadecanoyl-CoA would present a significant steric and electronic barrier to this enzyme. The high electronegativity of fluorine atoms would decrease the acidity of the alpha-protons, making their abstraction by the enzyme's active site base more difficult. Furthermore, the stability of the C-F bond would likely prevent the formation of the trans-Δ²-enoyl-CoA intermediate, effectively halting the beta-oxidation cascade at its first step.

Should the initial dehydrogenation be bypassed, the subsequent enzymatic steps would also face significant hurdles. The hydration of a hypothetical difluoro-enoyl-CoA intermediate by enoyl-CoA hydratase would be mechanistically challenging. The final thiolytic cleavage by β-ketothiolase, which involves a nucleophilic attack on the beta-keto group, would be impeded by the strong inductive effect of the adjacent difluoromethylene group, destabilizing the required carbanion intermediate.

Identification of Accumulating Intermediates in Model Systems

Given the predicted enzymatic blockade, it is anticipated that in cellular or mitochondrial model systems incubated with 2,2-Difluoro-hexadecanoic acid, the primary accumulating intermediate would be its activated form, 2,2-Difluoro-hexadecanoyl-CoA . The inability to enter the beta-oxidation spiral would lead to the sequestration of Coenzyme A (CoA) into this dead-end metabolite. This could have significant downstream effects on other metabolic pathways that rely on a free pool of CoA.

Depending on the cellular context and the activity of other lipid-metabolizing enzymes, it is also plausible that this compound could be incorporated into complex lipids such as triglycerides and phospholipids (B1166683), leading to their accumulation.

Interactions with Lipid-Processing Enzymes and Transporters

The metabolic impact of this compound extends beyond beta-oxidation to its interactions with enzymes responsible for its activation and transport.

Kinetic Analysis of Enzyme Substrate Specificity and Inhibition

The first step in the metabolism of any fatty acid is its activation to a CoA thioester by acyl-CoA synthetases (ACS). It is expected that this compound would be a substrate for long-chain acyl-CoA synthetases. However, the electronic properties of the difluorinated carbon might alter the kinetics of this reaction compared to its non-fluorinated counterpart, hexadecanoic acid. Kinetic studies would be necessary to determine the Michaelis constant (Km) and maximum velocity (Vmax) for this activation.

Furthermore, the resulting 2,2-Difluoro-hexadecanoyl-CoA could act as an inhibitor of other enzymes involved in lipid metabolism. For instance, it might compete with natural acyl-CoAs for the active sites of enzymes such as carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.

Table 1: Predicted Kinetic Parameters for Enzymes Interacting with this compound Analogs

Enzyme Substrate/Inhibitor Predicted Kinetic Effect Rationale
Long-Chain Acyl-CoA Synthetase This compound Altered Km and/or Vmax Electronic effects of fluorine may influence substrate binding and catalytic rate.
Acyl-CoA Dehydrogenase 2,2-Difluoro-hexadecanoyl-CoA Potent Inhibition Steric and electronic hindrance to the formation of the double bond.

Investigation of Fatty Acid Transporter Recognition and Uptake (e.g., CD36, FABP, FATP)

The cellular uptake of long-chain fatty acids is facilitated by a suite of protein transporters, including CD36, fatty acid binding proteins (FABPs), and fatty acid transport proteins (FATPs). The introduction of the highly polar C-F bonds at the C-2 position could influence the recognition and transport of this compound by these proteins.

Modulation of Lipid Homeostasis and Energetic Pathways in Cellular and Animal Models

The predicted blockade of beta-oxidation and potential for enzymatic inhibition by this compound would likely lead to significant alterations in lipid homeostasis and cellular energy metabolism. In cellular models, exposure to this compound could result in an accumulation of intracellular lipid droplets as the fatty acid is shunted towards storage pathways.

In animal models, administration of this compound could lead to a shift in substrate utilization, with a decreased reliance on fatty acid oxidation for energy. This could result in an increased dependence on glucose metabolism and potentially lead to changes in blood glucose and insulin (B600854) levels. The accumulation of the non-metabolizable fatty acid analog in tissues such as the liver and heart could lead to lipotoxicity and cellular dysfunction.

Table 2: Predicted Effects of this compound on Lipid and Energy Homeostasis

Parameter Predicted Effect Underlying Mechanism
Intracellular Triglyceride Levels Increase Blockade of beta-oxidation, shunting of the fatty acid to storage pathways.
Cellular ATP Production from Fatty Acids Decrease Inhibition of beta-oxidation.
Glucose Utilization Increase Compensatory mechanism for reduced energy from fatty acid oxidation.

Effects on Mitochondrial Respiration and ATP Production

No data available.

Impact on Triglyceride Synthesis and Storage Dynamics

No data available.

Cellular and Molecular Mechanisms of Action in Preclinical Research Contexts

Impact on Cellular Signaling Cascades and Gene Expression

There is no specific research available that investigates the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), by 2,2-Difluoro-hexadecanoic acid. While fatty acids, in general, are known to be ligands for PPARs, the effect of difluorination at the C-2 position of hexadecanoic acid on this interaction has not been documented in the available literature. Studies on other fatty acids have shown that they can activate PPARα and PPARγ, which play roles in lipid and glucose metabolism. mdpi.com For instance, the activation of PPARs can lead to the regulation of genes involved in fatty acid oxidation and transport. However, without specific studies, it is impossible to determine if this compound acts as an agonist or antagonist of these receptors.

No preclinical studies detailing the modulation of inflammatory pathways by this compound were found. The parent compound, hexadecanoic acid (palmitic acid), has been shown to have both pro- and anti-inflammatory effects depending on the experimental context. For example, n-hexadecanoic acid has been reported to inhibit phospholipase A(2), a key enzyme in the inflammatory cascade. nih.gov Conversely, some saturated fatty acids can activate pro-inflammatory signaling through Toll-like receptors. mdpi.com The influence of the 2,2-difluoro modification on these activities is unknown.

Effects on Organelle Function and Cellular Integrity

There is no available research on the effects of this compound on the endoplasmic reticulum (ER) stress response. Saturated fatty acids like palmitate can induce ER stress, leading to the unfolded protein response (UPR). nih.govfrontiersin.org This process is a key factor in the development of cellular dysfunction in various metabolic diseases. jebms.org The impact of the fluorine atoms in this compound on this cellular process has not been investigated.

Specific data on the analysis of mitochondrial dysfunction and apoptosis induced by this compound in any cell line is not present in the available literature. It is known that an excess of certain fatty acids can lead to mitochondrial dysfunction and trigger apoptosis through the intrinsic pathway. This involves the release of pro-apoptotic factors from the mitochondria. researchgate.net However, no studies have been published to indicate whether this compound shares these effects.

Role in Membrane Structural Integrity and Lipid Raft Organization

There is no information regarding the role of this compound in membrane structural integrity or the organization of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins, playing a crucial role in cell signaling. nih.govnih.gov The incorporation of fatty acids into cellular membranes can influence their fluidity and the stability of these rafts. The physicochemical properties of this compound, and how they might affect these membrane structures, have not been studied.

Advanced Analytical Characterization and Quantification in Academic Research

High-Resolution Spectroscopic Methods for Structural Elucidation of Synthetic Analogs and Metabolites

High-resolution spectroscopy is fundamental for the unambiguous identification and structural verification of novel synthetic analogs and metabolites derived from 2,2-Difluoro-hexadecanoic acid. These techniques provide detailed information on the molecular framework and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Multi-dimensional experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum would show characteristic signals for the terminal methyl (CH₃) group, the long chain of methylene (B1212753) (CH₂) groups, and the methylene group at the C3 position (α to the CF₂ group). The protons on the C3 carbon are split by the two adjacent fluorine atoms, resulting in a characteristic triplet-of-triplets pattern. magritek.com

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the carboxylic acid group (C1) appears significantly downfield. The C2 carbon, directly bonded to two fluorine atoms, exhibits a unique triplet signal due to one-bond C-F coupling. The remaining carbons of the alkyl chain show predictable shifts, with those closer to the electron-withdrawing fluorine and carboxyl groups appearing further downfield. oregonstate.edu

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. This compound would exhibit a single resonance signal for the two equivalent fluorine atoms at the C2 position. The chemical shift of this signal is indicative of the α,α-difluoro carboxylate environment, and any coupling to nearby protons (specifically on C3) would be observable. nih.govnih.gov This technique is particularly powerful for tracking the metabolic fate of the fluorine-containing moiety in biological systems.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusPositionPredicted Chemical Shift (ppm)Key Features
¹HCH₃- (C16)~0.9Triplet
¹H-(CH₂)₁₂- (C4-C15)~1.2-1.6Broad multiplet
¹H-CF₂-CH₂- (C3)~2.1-2.3Triplet of triplets (due to coupling with F and adjacent CH₂)
¹³CCOOH (C1)~170-175Singlet
¹³C-CF₂- (C2)~115-125Triplet (due to ¹JCF coupling)
¹³C-CF₂-CH₂- (C3)~30-35Triplet (due to ²JCF coupling)
¹³CCH₃- (C16)~14Singlet
¹⁹F-CF₂- (C2)~ -110 to -120Triplet (due to coupling with C3 protons)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent molecule and its fragments. For this compound, HRMS confirms the molecular formula (C₁₆H₃₀F₂O₂) with high precision.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, identifiable pieces. Common fragmentation pathways for long-chain carboxylic acids include:

Alpha Cleavage : The bond between C1 and C2 can break, though cleavage next to the carbonyl group is more common. For carboxylic acid derivatives, the most prevalent fragmentation involves the loss of the functional group to form a stable acylium ion. libretexts.orgudel.edu

Loss of Functional Groups : Prominent fragments often correspond to the loss of water (H₂O) or the entire carboxyl group (COOH). libretexts.org

Alkyl Chain Fragmentation : The long hydrocarbon chain can fragment, typically producing a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units. libretexts.org

The presence of the difluoro group at the C2 position would significantly influence the fragmentation pattern, leading to characteristic fragments containing the C-F bonds, which aids in pinpointing the location of the modification.

Table 2: Predicted Key Fragments for this compound in HRMS.
Fragment Ion FormulaPredicted m/zDescription of Loss
[M-H]⁻293.2192Deprotonated molecule (Negative Ion Mode)
[M-H₂O]⁺276.2157Loss of water
[M-COOH]⁺249.2286Loss of the carboxyl group
[M-HF]⁺274.2263Loss of hydrogen fluoride (B91410)
[C₁₅H₃₀F₂]⁺260.2315Loss of CO₂ from protonated molecule

Chromatographic Separations Coupled with Mass Spectrometry for Complex Biological Matrices

To analyze this compound in complex samples such as plasma, serum, or tissue extracts, separation techniques are required to isolate the analyte from interfering substances before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids in lipidomics. Due to their low volatility, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. chromatographyonline.comifremer.fr This derivatization is achieved by reacting the carboxylic acid with a methylating agent.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the "gold standard" for quantifying specific molecules in complex biological fluids. mdpi.com For the targeted quantification of this compound, a robust LC-MS/MS assay would be developed. nih.gov

The process typically involves:

Sample Preparation : Plasma or serum samples undergo protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the lipids and remove interfering matrix components. mdpi.comnih.gov

Chromatographic Separation : The extract is injected into a liquid chromatograph, often using a reverse-phase C18 column, to separate the target analyte from other lipids.

Mass Spectrometric Detection : The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective process provides excellent sensitivity and minimizes background noise, enabling accurate quantification down to very low concentrations. chromatographyonline.com

An internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), is added at the beginning of sample preparation to correct for any sample loss during processing and for variations in instrument response. medpharmres.com

Optical Imaging Techniques for Cellular Uptake and Distribution Studies

Understanding how this compound is taken up by cells and where it localizes is crucial for elucidating its biological activity. Optical imaging techniques, primarily using fluorescence microscopy, are powerful tools for these investigations.

To visualize the fatty acid, it must first be tagged with a fluorescent molecule (a fluorophore). A common strategy is to synthesize a fluorescent analog by covalently linking a fluorophore, such as BODIPY or Nitrobenzoxadiazole (NBD), to the omega (ω) end of the fatty acid's alkyl chain. nih.govgoogle.com This modification allows the fatty acid to retain its essential chemical properties for cellular recognition and transport.

Once the fluorescently-labeled this compound is synthesized, it can be incubated with live cells. Using techniques like confocal fluorescence microscopy, researchers can then visualize and track the molecule in real-time. researchgate.net This allows for the direct observation of:

Cellular Uptake : The rate and mechanism by which the fatty acid enters the cell.

Subcellular Localization : The specific organelles or compartments where the fatty acid accumulates, such as the endoplasmic reticulum, lipid droplets, or mitochondria.

Metabolic Trafficking : The movement and incorporation of the fatty acid into more complex lipids over time.

These imaging studies provide critical spatial and temporal information about the fatty acid's behavior within a living cell, complementing the quantitative data obtained from mass spectrometry. nih.gov

Confocal Microscopy for Intracellular Localization of Fluorescent Analogs

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique for obtaining high-resolution, three-dimensional visualizations of biological samples. ibidi.com It is considered a superior method for visualizing the intracellular co-localization of molecules within intact cells. nih.govresearchgate.net The key principle of CLSM involves a point-scanning laser for excitation and a pinhole aperture that blocks out-of-focus fluorescence, resulting in sharp, high-contrast images and enabling the creation of optical sections through a thick specimen. ibidi.comnih.govresearchgate.net

To study the intracellular distribution of this compound, researchers typically utilize a fluorescently labeled analog. A common strategy involves tagging a similar fatty acid, hexadecanoic acid (palmitate), with a fluorophore like BODIPY. nih.gov For instance, the probe 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-hexadecanoic acid (BODIPY FL C16) serves as a fluorescent analog for hexadecanoic acid. researchgate.netmedchemexpress.com This probe allows researchers to track the fatty acid's movement and localization within the cell.

The process of determining intracellular localization involves several steps:

Labeling: Live cells are incubated with the fluorescent fatty acid analog (e.g., BODIPY FL C16), which is taken up by the cells. Simultaneously, specific organelles can be labeled with other fluorescent probes, such as MitoTracker for mitochondria or various dyes for the endoplasmic reticulum and Golgi apparatus. researchgate.net

Imaging: The confocal microscope excites each fluorophore with a specific laser wavelength and collects the emitted light. By using narrow bandpass filters, the system can distinguish between the different fluorescent signals with minimal crosstalk, which is critical for accurate co-localization studies. nih.govresearchgate.net

Analysis: The images from the different fluorescent channels are overlaid. Areas where the signals overlap (e.g., where the green fluorescence of BODIPY FL C16 and the red fluorescence of an organelle marker appear) are interpreted as sites of co-localization. kolaido.com This indicates the presence of the fatty acid analog within that specific organelle.

Research using this methodology has demonstrated that fluorescent fatty acid analogs are effectively taken up by cells and can be targeted to specific organelles. For example, studies in Caco-2 cells have shown that BODIPY FL C16 extensively co-localizes with markers for mitochondria and the endoplasmic reticulum/Golgi apparatus, suggesting that the fatty acid is directed towards pathways for energy production (β-oxidation) and lipid synthesis. researchgate.netresearchgate.net

Table 1: Co-localization of Fluorescent Hexadecanoic Acid Analog (BODIPY FL C16) with Subcellular Organelles in Caco-2 Cells.
Organelle MarkerTarget OrganelleObserved Co-localizationInterpretation
MitoTrackerMitochondriaExtensiveFatty acid is targeted for β-oxidation.
BODIPY TR ceramideEndoplasmic Reticulum / GolgiExtensiveFatty acid is utilized for lipid synthesis.
LysoTrackerLysosomesMinimalFatty acid does not primarily enter degradative pathways in lysosomes.

Flow Cytometry for Quantitative Cellular Uptake Analysis

Flow cytometry is a high-throughput technique used to measure the physical and chemical characteristics of a large population of cells. nih.govresearchgate.net It is an essential tool for the quantitative analysis of cellular uptake of fluorescently labeled molecules, including fatty acid analogs. nih.govrsc.org The method allows for rapid and statistically robust measurements of thousands of individual cells. rsc.org

The quantification of fatty acid uptake using flow cytometry follows a general procedure:

Incubation: A population of cells is incubated with a fluorescent fatty acid analog, such as BODIPY-palmitate, for a specific duration. nih.govnih.gov To study uptake kinetics, different samples can be incubated for varying lengths of time or with different concentrations of the fluorescent analog.

Analysis: The cells are then analyzed by a flow cytometer. The cells flow in a single file through a laser beam, which excites the fluorophore inside each cell. The instrument's detectors measure the intensity of the fluorescence emitted from each individual cell. researchgate.net

Data Interpretation: The data is typically presented as a histogram showing the distribution of fluorescence intensity across the cell population. The mean fluorescence intensity (MFI) of the population is calculated, which is directly proportional to the average amount of the fluorescent analog taken up by the cells. By comparing the MFI of treated cells to untreated control cells, a quantitative measure of uptake is obtained. researchgate.net

This technique is highly effective for determining how factors like time, concentration, and the presence of inhibitors affect fatty acid uptake. Research has shown that the uptake of fluorescent fatty acids can be time-dependent, with cellular fluorescence increasing with the incubation period. nih.gov This quantitative approach is crucial for comparing the uptake efficiency between different cell types or under different experimental conditions. nih.gov

Table 2: Example of Time-Dependent Cellular Uptake of a Fluorescent Fatty Acid Analog Measured by Flow Cytometry.
Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase Over Control (t=0)
0501.0
152505.0
3060012.0
60115023.0
120180036.0

Structure Activity Relationship Sar Studies and Rational Analog Design

Correlation of Difluoro Position and Stereochemistry with Metabolic Stability and Biological Response

The placement of fluorine atoms on a fatty acid backbone is a critical determinant of its metabolic fate and biological effects. The gem-difluoro group at the C-2 position (the α-carbon) is particularly strategic for enhancing metabolic stability.

Metabolic Stability: The primary catabolic pathway for fatty acids is mitochondrial β-oxidation, a process that sequentially shortens the acyl chain. This process is initiated by acyl-CoA dehydrogenase, which creates a double bond between the α- and β-carbons. The presence of a C-F bond is significantly stronger than a C-H bond, and the high electronegativity of the two fluorine atoms at the C-2 position effectively blocks the initial oxidation step. This blockage makes 2,2-Difluoro-hexadecanoic acid resistant to β-oxidation, thereby increasing its metabolic half-life within cells. Studies on other fluorinated fatty acids have shown that strategic fluorination can impede metabolism, although it may also alter tissue uptake and clearance rates nih.govnih.gov. While the gem-difluoro group at C-2 is designed to block β-oxidation, other metabolic pathways, such as ω-oxidation, could potentially still occur, which might lead to the release of fluoride (B91410) ions nih.gov.

Biological Response: By resisting degradation, this compound can act as a stable mimic of natural hexadecanoic acid, allowing researchers to study its roles in cellular processes without the complication of rapid metabolic breakdown. This stability makes it a valuable tool for investigating pathways involving fatty acid transport, signaling, and incorporation into complex lipids. The altered electronic properties due to the fluorine atoms can also influence non-covalent interactions with protein binding pockets, potentially modifying the compound's affinity for fatty acid binding proteins (FABPs) and enzymes involved in lipid metabolism nih.govnih.govmdpi.com.

Role of Stereochemistry: For this compound, the C-2 carbon is not a chiral center. However, stereochemistry is a pivotal factor in the biological activity of many molecules, including fluorinated compounds nih.govmalariaworld.org. Should analogs of this compound be synthesized with additional chiral centers—for instance, through the introduction of hydroxyl or methyl groups along the acyl chain—the specific stereoisomers would be expected to exhibit distinct biological activities. This is because enzymes and receptors possess three-dimensional active sites that selectively interact with specific enantiomers or diastereomers of a ligand researchgate.net. Studies on vicinal difluoro compounds (with fluorine on adjacent carbons) have shown that erythro- and threo- diastereoisomers possess different conformational preferences and physical properties, which would translate to differential biological effects beilstein-journals.org.

PropertyHexadecanoic Acid (Palmitic Acid)This compound (Predicted)Rationale for Difference
Susceptibility to β-Oxidation HighVery Low / ResistantThe strong C-F bonds and electronegativity of the gem-difluoro group at the α-carbon block the initial enzymatic oxidation step nih.gov.
Metabolic Half-life ShortSignificantly LongerResistance to the primary catabolic pathway leads to increased metabolic stability.
Binding to Protein Targets Native AffinityPotentially AlteredThe high polarity of the C-F bonds can change electrostatic and hydrophobic interactions within protein binding pockets.
Chirality at C-2 AchiralAchiralThe presence of two identical fluorine substituents at the C-2 position precludes it from being a stereocenter.

Design and Synthesis of Conformationally Restricted or Modified Analogs for Specific Research Probes

To investigate the specific functions of fatty acids in complex biological systems, researchers design and synthesize modified analogs that act as probes. These probes can help track the molecule's localization, identify binding partners, and elucidate its metabolic fate. This compound serves as an excellent scaffold for such probes due to its inherent metabolic stability.

Common strategies for analog design include:

Fluorescent Probes: A fluorescent reporter group (e.g., pyrene, BODIPY, or nitrobenzoxadiazole) can be attached to the fatty acid chain, often at the terminal (omega) end thermofisher.com. A fluorescent analog of this compound would allow for real-time visualization of its uptake, subcellular localization (e.g., in lipid droplets or membranes), and trafficking between organelles.

Photo-affinity Probes: These analogs incorporate a photo-reactive group, such as a diazirine, which can be activated by UV light to form a covalent bond with nearby molecules rsc.org. A 2,2-difluoro-hexadecanoyl probe with a diazirine could be used to "capture" and subsequently identify interacting proteins like transporters, enzymes, and receptors. The placement of the diazirine group is crucial as it influences which proteins are identified rsc.org.

Activity-Based Probes: These probes contain a reactive group, or "warhead," like a sulfonyl fluoride, that forms a covalent bond with a specific residue (e.g., serine) in an enzyme's active site nih.govresearchgate.net. An activity-based probe built on the this compound scaffold could be used to profile the activity of enzymes involved in fatty acid metabolism.

Conformationally Restricted Analogs: The long alkyl chain of fatty acids is highly flexible. Introducing elements of rigidity, such as cyclopropane (B1198618) rings or double/triple bonds at specific positions, can lock the molecule into a particular conformation nih.gov. Studying how these restricted analogs interact with proteins can provide valuable insights into the specific shape a fatty acid must adopt to bind to its target.

The synthesis of such complex analogs requires multi-step organic chemistry routes, often starting from smaller fluorinated building blocks and extending the carbon chain to the desired length.

Computational Chemistry and Molecular Modeling for Compound-Target Binding Prediction

Computational methods are indispensable tools for predicting and understanding how a molecule like this compound interacts with its biological targets at an atomic level. These in silico techniques guide the rational design of new analogs and help interpret experimental data.

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand (the fatty acid) and a protein receptor (an enzyme or binding protein).

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein's active site to form a stable complex dipterajournal.comscispace.comekb.eg. For this compound, docking studies could be performed against the crystal structures of key proteins in fatty acid metabolism, such as acyl-CoA synthetase or fatty acid binding proteins (FABPs). The simulation would score different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts researchgate.net. The highly polar C-F bonds would be expected to significantly influence the electrostatic interactions compared to standard hexadecanoic acid.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic movements of the ligand, protein, and surrounding solvent molecules over time researchgate.netacs.orgnih.gov. An MD simulation of this compound within an enzyme's active site could reveal:

The stability of the binding pose predicted by docking.

The specific roles of key amino acid residues in coordinating the ligand.

The conformational changes in the protein upon ligand binding nih.govnih.gov.

Simulations of the parent compound, palmitic acid, have shown that its alkyl tail is supported by hydrophobic residues, while the carboxyl head group forms key interactions with polar residues like lysine (B10760008) youtube.com. Similar simulations would elucidate how the difluoro modification alters these interactions.

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. A QSAR model for this compound would involve several steps:

Data Set Generation: A series of analogs would be synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme). This series might include variations in chain length, the position of the difluoro group, or the addition of other functional groups.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size) and electronic properties (e.g., atomic charges, dipole moment). For fluorinated compounds, descriptors related to the electrostatic field are particularly important researchgate.netnih.gov.

Model Building: Statistical methods are used to build an equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation nih.gov.

Once validated, the QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources.

Computational MethodApplication to this compoundKey Insights Provided
Molecular Docking Predicting the binding pose in the active site of target proteins (e.g., FABPs, Acyl-CoA Synthetase).Preferred binding orientation, key interacting amino acids, and estimated binding score scispace.comresearchgate.net.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-protein complex over time.Stability of the binding pose, conformational changes in the protein, and detailed energetic analysis of interactions nih.govyoutube.com.
QSAR Modeling Correlating structural features of a series of fluorinated fatty acid analogs with their biological activity.Identification of key structural features that enhance or diminish activity, and prediction of the potency of novel analogs mdpi.comresearchgate.net.

Preclinical Research Applications and Future Directions

Development of Research Tools for Investigating Fatty Acid Metabolism in Disease Models

The core utility of 2,2-Difluoro-hexadecanoic acid in metabolic research stems from the chemical stability imparted by the gem-difluoro group at the C-2 position. This structural modification makes the fatty acid resistant to β-oxidation, the primary catabolic pathway for fatty acids. Unlike its natural counterpart, hexadecanoic acid (palmitic acid), the difluorinated version is not readily metabolized for energy. This property allows it to act as a tracer, enabling scientists to monitor fatty acid uptake, transport, and accumulation in various tissues and cells without the confounding variable of its degradation.

Studies in Animal Models of Metabolic Disorders (e.g., obesity, insulin (B600854) resistance)

In the study of metabolic disorders such as obesity and insulin resistance, understanding how different organs handle an excess of fatty acids is crucial. Animal models, particularly rodents fed a high-fat diet, are instrumental in replicating key aspects of human metabolic syndrome. nih.govnih.govresearchgate.netnih.gov The development of diet-induced obesity in these models leads to conditions like hyperglycemia, insulin resistance, and fatty liver, providing a platform to test therapeutic interventions and study disease mechanisms. nih.govnih.gov

While specific studies detailing the use of this compound in these models are not extensively published, its properties make it an ideal candidate for such research. As a non-metabolizable analog of palmitic acid, it could be used to precisely track the flux of fatty acids into tissues like the liver, skeletal muscle, and adipose tissue under obesogenic conditions. This would help elucidate the mechanisms of lipid-induced insulin resistance and organ damage, known as lipotoxicity.

Investigation in Cellular Models of Cardiotoxicity and Myocardial Function

The heart is a highly metabolic organ that relies heavily on fatty acid oxidation for energy. In disease states, an imbalance in fatty acid metabolism can be toxic to heart muscle cells (cardiomyocytes). Cellular models, particularly those using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), are increasingly used for cardiotoxicity screening because they can replicate human cardiac physiology in a dish. nih.govmoleculardevices.comaxolbio.com These models allow for the detailed assessment of drug effects on cardiomyocyte health, including viability, metabolism, and electrophysiological function. nih.govmoleculardevices.com

Palmitate, the non-fluorinated parent of this compound, is commonly used to induce lipotoxicity in cultured cardiomyocytes, leading to mitochondrial dysfunction and cell death. nih.gov The use of its non-metabolizable difluoro-analog in such models would allow researchers to isolate the direct cellular effects of fatty acid overload from the downstream consequences of its metabolism. This could provide clearer insights into the signaling pathways activated by excess lipid accumulation that contribute to cardiac dysfunction. For example, studies with other fluorinated fatty acid analogs have already demonstrated their utility in imaging metabolic changes during drug-induced cardiotoxicity. researchgate.net

Exploration of Bioactive Potential in Preclinical Models Beyond Metabolism

The unique electronic and lipophilic nature of fluorinated organic molecules has prompted research into their broader bioactive potential, extending beyond their role as metabolic probes.

Antimicrobial Activity Research of Fluorinated Fatty Acid Analogs

Fatty acids are known to possess antimicrobial properties, and their activity can be influenced by chain length and saturation. nih.govmdpi.comnih.govresearchgate.netmdpi.com Long-chain fatty acids can disrupt bacterial cell membranes and inhibit biofilm formation, a key factor in persistent infections. nih.gov Research has shown that the antimicrobial efficacy of fatty acids varies, with some showing broad-spectrum activity while others are more specific. researchgate.net For instance, certain fatty acids are effective against Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus. nih.govnih.gov

The introduction of fluorine atoms can enhance the biological activity of molecules. While direct studies on the antimicrobial properties of this compound are limited, the principle of using fluorination to create novel antimicrobial agents is established. The investigation of gem-difluorinated fatty acids represents a promising avenue for developing new therapeutics against pathogenic microbes.

Antitumor Mechanism Studies in Cancer Cell Lines and Xenograft Models

Altered lipid metabolism is a hallmark of many cancers, which often exhibit increased fatty acid synthesis to support rapid proliferation and membrane production. This dependency presents a potential therapeutic target. While research on the direct antitumor effects of this compound is in early stages, studies on related compounds and concepts provide a strong rationale for its investigation. For example, inhibitors of fatty acid synthesis have shown antitumor activity. Furthermore, other fatty acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govdoaj.org

The evaluation of compounds like this compound in various cancer cell lines (in vitro) would be a critical first step. Such studies would measure its effects on cell viability, proliferation, and apoptosis induction, often using assays like the MTT method to determine the 50% cytotoxic concentration (CC50). nih.gov Promising candidates could then be advanced to xenograft models, where human tumors are grown in immunodeficient mice, to assess their in vivo efficacy.

Emerging Research Avenues in Fluorinated Lipidomics and Fluorine NMR Probing

The presence of fluorine atoms in this compound makes it an exceptional tool for advanced analytical techniques, particularly Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). ¹⁹F NMR offers a unique window into biological systems because fluorine has a high NMR sensitivity and there is no natural fluorine background signal in the body.

This allows for the highly specific and clear detection of fluorinated probes. By introducing this compound into cells or organisms, researchers can use ¹⁹F NMR to non-invasively track its location, binding to proteins, and incorporation into lipid membranes in real-time. nih.govnih.gov This technique can reveal how the probe interacts with lipid bilayers and can be used to screen for drug-membrane interactions. nih.govnih.gov The distinct chemical shift of the fluorine signal when the molecule is free in solution versus when it is bound to a membrane or protein provides a powerful method for quantifying these interactions. nih.gov This emerging field of fluorinated lipidomics, powered by probes like this compound, holds significant promise for uncovering new details about lipid biology and its role in disease. biorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.